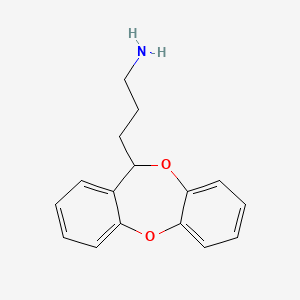
(+-)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is a chemical compound that belongs to the class of dibenzo[b,e][1,4]dioxepins These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a dioxepin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamine Side Chain: This step often involves nucleophilic substitution reactions where a propanamine group is introduced to the dioxepin ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Dibenzo[b,e][1,4]dioxepin: The parent compound without the propanamine side chain.
Dibenzo[b,e][1,4]dioxepin derivatives: Compounds with various functional groups attached to the dioxepin ring.
Uniqueness
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is unique due to its specific structure, which includes both the dioxepin ring and the propanamine side chain. This combination of features may confer unique chemical and biological properties, making it a compound of interest for further study.
属性
CAS 编号 |
81320-32-3 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)propan-1-amine |
InChI |
InChI=1S/C16H17NO2/c17-11-5-10-14-12-6-1-2-7-13(12)18-15-8-3-4-9-16(15)19-14/h1-4,6-9,14H,5,10-11,17H2 |
InChI 键 |
IWUQWGKADDZVKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(OC3=CC=CC=C3O2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


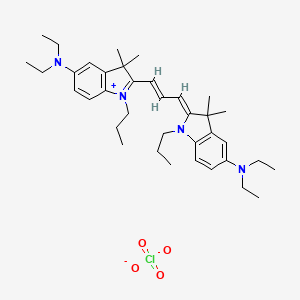


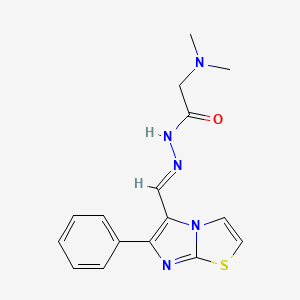

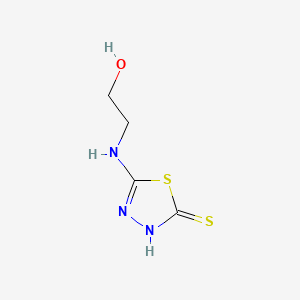
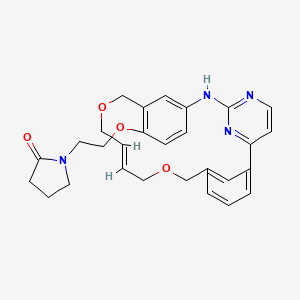

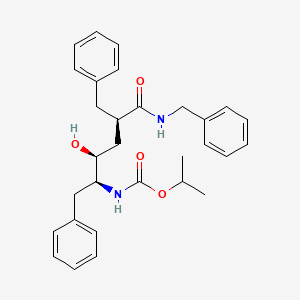
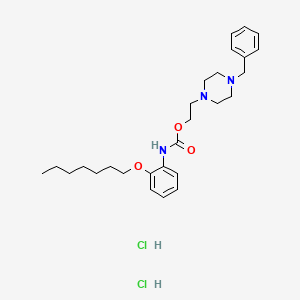


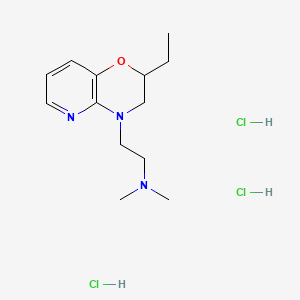
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
